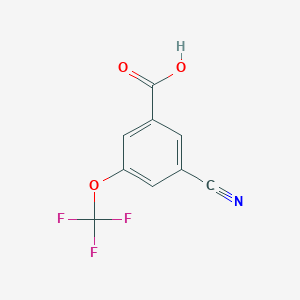

3-Cyano-5-(trifluoromethoxy)benzoic acid

Description

Structural Features and Functional Group Analysis of 3-Cyano-5-(trifluoromethoxy)benzoic acid

The molecular architecture of this compound is key to its chemical behavior and utility. The compound is built upon a 1,3,5-trisubstituted benzene (B151609) ring, which serves as the molecular backbone.

The three functional groups attached to this ring are:

Carboxylic Acid Group (-COOH): This group is a primary site for reactions such as esterification and amidation, allowing the molecule to be readily incorporated into larger structures like polymers or pharmacologically active molecules.

Cyano Group (-C≡N): Consisting of a carbon atom triple-bonded to a nitrogen atom, the cyano group is a potent electron-withdrawing group. youtube.com Its presence significantly influences the electronic properties of the aromatic ring. The carbon atom in the cyano group is electrophilic, making it susceptible to nucleophilic attack, and the group itself is a versatile precursor that can be chemically transformed into other functional groups. fiveable.me

The combination of these functional groups on a single aromatic ring results in a multi-functional molecule with distinct reactive sites, enabling its strategic use in complex synthetic pathways.

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 453565-91-8 bldpharm.com |

| Molecular Formula | C9H4F3NO3 chemicalbook.com |

| Molecular Weight | 231.13 g/mol chemicalbook.com |

| Predicted Boiling Point | 298.5±40.0 °C chemicalbook.com |

Significance of Cyano and Trifluoromethoxy Moieties in Advanced Synthetic Strategies

The cyano and trifluoromethoxy groups are considered "privileged" moieties in modern synthetic chemistry, particularly in drug design and the development of advanced materials. bohrium.comnih.gov

The cyano group is highly valued for its synthetic versatility. nih.gov It serves as a key intermediate that can be readily converted into a variety of other essential functional groups. researchgate.net For instance, it can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines. youtube.com This transformative potential makes the cyano group a critical tool for chemists to introduce nitrogen-containing functionalities and to extend carbon chains in the synthesis of complex molecules. youtube.comresearchgate.net Its ability to participate in cyclization reactions is also crucial for constructing heterocyclic compounds, which are common scaffolds in pharmaceuticals. quimicaorganica.org

The trifluoromethoxy group has gained prominence in medicinal chemistry due to its unique combination of properties. bohrium.com The inclusion of this group can significantly enhance a molecule's metabolic stability, a critical factor in drug development, by blocking potential sites of metabolic oxidation. mdpi.comwechemglobal.com Furthermore, it increases lipophilicity (the ability to dissolve in fats and lipids), which can improve a drug candidate's membrane permeability and bioavailability. bohrium.commdpi.com The trifluoromethoxy group's distinct electronic properties can also be used to fine-tune the acidity or basicity of nearby functional groups, thereby optimizing a molecule's interaction with its biological target. mdpi.com

Overview of this compound as a Versatile Synthetic Building Block

This compound is a prime example of a versatile synthetic building block due to the strategic arrangement of its multiple reactive functional groups. This multifunctionality allows for its stepwise and selective modification, providing a clear pathway for the synthesis of complex target molecules.

Chemists can leverage the different reactivities of the functional groups to construct elaborate molecular frameworks. For example, the carboxylic acid group can be readily converted into an acyl chloride, which can then be used in acylation reactions to form amides or esters, effectively linking the molecule to other synthetic intermediates. ossila.com This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). ossila.com

Simultaneously, the cyano group offers a secondary point for chemical modification. It can be retained in the final structure to modulate biological activity or it can be transformed at a later synthetic stage into an amine or another functional group, adding further complexity and functionality to the molecule. The presence of the stable trifluoromethoxy group ensures that desirable physicochemical properties, such as enhanced lipophilicity and metabolic resistance, are built into the final product. wechemglobal.com This strategic combination of reactive handles and property-modifying groups makes this compound a valuable component in the synthetic chemist's toolbox for creating novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVJUYLMCVVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 5 Trifluoromethoxy Benzoic Acid

Historical and Current Approaches to the Synthesis of Benzoic Acid Derivatives with Fluorinated Substituents

The incorporation of fluorine-containing substituents into benzoic acid derivatives has been a long-standing area of interest, primarily driven by the unique physicochemical properties these moieties impart to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity.

Historically, the synthesis of fluorinated benzoic acids often involved harsh reaction conditions and limited functional group tolerance. Early methods for introducing trifluoromethyl (-CF3) groups, a related fluorinated substituent, relied on techniques such as the Swarts reaction, which employs antimony fluorides. The introduction of the trifluoromethoxy (-OCF3) group was even more challenging, often requiring multi-step sequences starting from corresponding phenols.

In recent decades, significant advancements in synthetic chemistry have led to the development of milder and more efficient methods for the synthesis of fluorinated benzoic acid derivatives. The use of transition metal-catalyzed cross-coupling reactions, such as those developed by Buchwald and Hartwig, has enabled the facile introduction of various functional groups onto fluorinated aromatic cores. Furthermore, the development of novel fluorinating and trifluoromethoxylating reagents has provided chemists with a broader toolkit for accessing these valuable compounds. For instance, the use of electrophilic trifluoromethylating reagents has become a common strategy.

Detailed Synthetic Pathways to 3-Cyano-5-(trifluoromethoxy)benzoic acid

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence. The precise pathway can vary depending on the availability of starting materials and the desired scale of the synthesis. Below, we outline a plausible and commonly employed synthetic strategy, broken down into key stages.

Precursor Identification and Preparation

A logical starting point for the synthesis of this compound is a disubstituted benzene (B151609) ring that already contains two of the three required functional groups or their precursors. A common and commercially available precursor is 3-bromo-5-hydroxybenzonitrile (B1289605) . This starting material provides a scaffold with the cyano group and a hydroxyl group at the desired 1,3,5-substitution pattern. The hydroxyl group serves as a handle for the introduction of the trifluoromethoxy group, while the bromine atom can be converted to the carboxylic acid functionality.

| Precursor | CAS Number | Molecular Formula | Key Features |

| 3-Bromo-5-hydroxybenzonitrile | 770718-92-8 | C7H4BrNO | Contains cyano and hydroxyl groups in the correct meta-relationship. The bromine atom allows for subsequent functionalization to the carboxylic acid. |

Introduction of the Trifluoromethoxy Group: Reaction Mechanisms and Reagents

With 3-bromo-5-hydroxybenzonitrile as the precursor, the next critical step is the introduction of the trifluoromethoxy group. This transformation is typically achieved by reacting the phenolic hydroxyl group with a suitable trifluoromethoxylating agent.

A common method for this conversion is the use of a hypervalent iodine-based reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) , in the presence of a suitable base. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic trifluoromethyl source.

Another approach involves the use of gaseous reagents like trifluoromethyl hypofluorite (B1221730) (CF3OF) or carbonyl fluoride (B91410) (COF2) followed by sulfur tetrafluoride (SF4), though these methods often require specialized equipment and handling due to the hazardous nature of the reagents.

A more recent and often milder method involves the use of trifluoromethyl triflate (Tf2O) in the presence of a base.

The general reaction can be depicted as:

3-bromo-5-hydroxybenzonitrile + "CF3 source" → 3-bromo-5-(trifluoromethoxy)benzonitrile (B1387914)

| Reagent Class | Specific Example(s) | General Conditions |

| Hypervalent Iodine Reagents | Togni's Reagent II | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., CH3CN, DMF) |

| Gaseous Reagents | CF3OF, COF2/SF4 | Specialized equipment, often harsh conditions |

| Trifluoromethylating Agents | Trifluoromethyl triflate (Tf2O) | Base (e.g., pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2) |

Regioselective Introduction of the Cyano Group

In the proposed synthetic pathway starting from 3-bromo-5-hydroxybenzonitrile, the cyano group is already present in the precursor. However, in alternative synthetic routes where the cyano group needs to be introduced, the Sandmeyer reaction is a classic and reliable method. google.com This reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). google.com The regioselectivity is dictated by the position of the amino group on the aromatic ring. For instance, if one were to start with 3-amino-5-(trifluoromethoxy)benzoic acid, the amino group could be converted to the cyano group via the Sandmeyer reaction.

Another modern approach for the introduction of a cyano group is through palladium-catalyzed cyanation of an aryl halide or triflate using a cyanide source like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]).

| Reaction | Reagents | Key Features |

| Sandmeyer Reaction | NaNO2, HCl; then CuCN | Reliable for converting amino groups to cyano groups. |

| Palladium-Catalyzed Cyanation | Pd catalyst (e.g., Pd(PPh3)4), Zn(CN)2 or K4[Fe(CN)6] | Milder conditions, good functional group tolerance. |

Carboxylation Strategies for Benzoic Acid Formation

The final step in the synthesis is the conversion of the bromine atom in 3-bromo-5-(trifluoromethoxy)benzonitrile to a carboxylic acid group. A common and effective method for this transformation is through the formation of a Grignard reagent followed by carboxylation with carbon dioxide.

The reaction sequence is as follows:

Grignard Reagent Formation: 3-bromo-5-(trifluoromethoxy)benzonitrile is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent.

Carboxylation: The freshly prepared Grignard reagent is then quenched with solid carbon dioxide (dry ice) or bubbled with CO2 gas.

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final product, this compound.

An alternative to the Grignard reaction is a palladium-catalyzed carbonylation reaction, where the aryl bromide is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable base.

| Method | Reagents | General Conditions |

| Grignard Reaction | 1. Mg, THF; 2. CO2; 3. H3O+ | Classic and widely used method for carboxylation of aryl halides. |

| Palladium-Catalyzed Carbonylation | CO, Pd catalyst, base | Can be more tolerant of certain functional groups than the Grignard reaction. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the Grignard reaction, anhydrous ethereal solvents are essential.

Temperature: Each reaction step will have an optimal temperature range. For example, Grignard reagent formation is often initiated at room temperature and may require cooling to control the exothermic reaction.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and avoid the formation of byproducts.

Stoichiometry of Reagents: The molar ratios of the reactants and reagents need to be carefully controlled to ensure complete conversion and minimize side reactions.

Catalyst Loading: In catalyzed reactions, such as palladium-catalyzed cyanation or carbonylation, the amount of catalyst used is a critical factor that affects both the reaction rate and the cost of the synthesis.

Process Intensification and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process intensification and scalability. These efforts aim to improve efficiency, safety, and cost-effectiveness. Key considerations would revolve around the critical steps of cyanation and hydrolysis.

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the adoption of continuous flow reactors over traditional batch processes. frontiersin.orgunito.itrsc.orgresearchgate.net For the palladium-catalyzed cyanation of an aryl bromide precursor, a continuous flow setup would offer superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially when dealing with exothermic reactions and toxic reagents like cyanides. dtu.dk The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can significantly enhance the efficiency of the cyanation step. dtu.dk

Catalyst Optimization and Recovery: On a large scale, the cost and efficiency of the palladium catalyst are crucial. Research into highly active catalysts, such as palladacycles, allows for lower catalyst loadings. nih.govnih.gov Furthermore, the development of heterogeneous catalysts or immobilized catalyst systems would be a key scalability factor, simplifying product purification and enabling catalyst recycling, thereby reducing costs and waste.

Automated In-line Analysis: Process Analytical Technology (PAT) can be integrated into a continuous flow system to monitor the reaction in real-time. Techniques like Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can track the consumption of reactants and the formation of products, allowing for immediate adjustments to maintain optimal conditions and ensure consistent product quality.

The following interactive table outlines a comparison between traditional batch processing and a more intensified continuous flow approach for the proposed cyanation step.

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hotspots. | Excellent, due to high surface area-to-volume ratio. |

| Mass Transfer | Can be inefficient, leading to longer reaction times. | Highly efficient, enhancing reaction rates. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes at any given time, inherently safer. |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale by running for longer or in parallel. |

| Process Control | Less precise, with potential for variability between batches. | Precise control over reaction parameters, leading to high consistency. |

Hydrolysis Step Intensification: The hydrolysis of the nitrile intermediate to the final benzoic acid product can also be intensified. Microwave-assisted synthesis, for example, can dramatically reduce reaction times for hydrolysis reactions from hours to minutes, a significant advantage in a production setting. frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for the sustainable synthesis of this compound, aiming to minimize environmental impact and enhance safety. rsc.orgdovepress.comresearchgate.net

Atom Economy and Safer Reagents: One of the primary goals of green chemistry is to maximize the incorporation of all materials used in the process into the final product. In the context of the proposed synthesis, this involves optimizing the cyanation and hydrolysis steps to achieve near-quantitative yields. A significant green improvement would be the replacement of traditional, highly toxic cyanide sources like KCN or NaCN with safer alternatives. The use of less toxic reagents like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has been demonstrated in palladium-catalyzed cyanations. nih.gov

Biocatalysis: A revolutionary green approach would be the use of enzymes for both the nitrile formation and its subsequent hydrolysis. Biocatalytic methods for producing nitriles are being developed that avoid the use of toxic cyanides altogether. tugraz.atnih.gov Nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids under mild, aqueous conditions, offering a highly selective and environmentally benign alternative to chemical hydrolysis. openbiotechnologyjournal.comnih.govoup.comakjournals.com This enzymatic approach would eliminate the need for harsh acidic or basic conditions and organic solvents.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation in each step. |

| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using safer cyanide sources and exploring cyanide-free nitrile synthesis routes. tugraz.atnih.gov |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like water or ionic liquids. |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave-assisted synthesis or biocatalysis at ambient temperatures. |

| Use of Renewable Feedstocks | While not directly applicable to this specific synthesis, this principle encourages the use of bio-based starting materials where possible. |

| Reduce Derivatives | Designing the synthetic route to avoid unnecessary protection and deprotection steps. |

| Catalysis | Utilizing highly efficient catalysts to minimize waste and energy consumption. |

| Design for Degradation | While the product's properties are fixed, this principle encourages the design of chemicals that degrade after use. |

| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques to monitor and control the reaction, preventing runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |

Alternative Solvents and Reaction Conditions: The choice of solvent plays a critical role in the environmental impact of a chemical process. For the cyanation step, exploring greener solvents such as ionic liquids or even solvent-free conditions through mechanochemistry could significantly reduce volatile organic compound (VOC) emissions. rsc.org Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy, can offer a highly efficient and environmentally friendly alternative to traditional solution-based methods. rsc.org

Chemical Reactivity and Transformations of 3 Cyano 5 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of chemical transformations central to organic synthesis.

Esterification and Transesterification Reactions

The conversion of 3-cyano-5-(trifluoromethoxy)benzoic acid to its corresponding esters is a fundamental transformation. Standard esterification methods are applicable, though reaction conditions may be tailored based on the specific alcohol used.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically with heating. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 3-cyano-5-(trifluoromethoxy)benzoate.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. For example, methods developed for analogous compounds like 3-cyanobenzoic acid involve activation with oxalyl chloride or thionyl chloride, followed by the addition of the alcohol (e.g., methanol) to form the methyl ester. researchgate.net The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, can also be performed, for example by heating the ester with aqueous acid. youtube.com

Table 1: Representative Esterification Conditions for Benzoic Acids This table presents generalized conditions applicable to the esterification of benzoic acid derivatives.

| Method | Reagents | Solvent | Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Excess Alcohol | Reflux | Corresponding Ester |

| Acyl Halide Route | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine (B92270) | DCM or Toluene | 1. Reflux2. 0 °C to RT | Corresponding Ester |

Amide Bond Formation and Peptide Coupling Strategies

The carboxylic acid moiety of this compound can be coupled with primary or secondary amines to form amide bonds, a critical reaction in the synthesis of pharmaceuticals and other advanced materials. This transformation typically requires the activation of the carboxylic acid.

A host of modern coupling reagents are available to facilitate this reaction, minimizing side reactions and allowing for mild conditions. These reagents are broadly used in peptide synthesis and are applicable here. embibe.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. acs.org Other classes of reagents include uronium/aminium salts like HBTU, HATU, and COMU, which are known for their high efficiency and rapid reaction times. embibe.comacs.org

In a practical example involving a closely related analogue, 3-bromo-5-(trifluoromethyl)-benzoic acid was successfully coupled with 4-aminoacetophenone to form the corresponding amide. libretexts.org This demonstrates that the electron-withdrawing nature of the substituents on the ring is compatible with standard amide bond formation protocols.

Table 2: Common Coupling Reagents for Amide Bond Formation This table lists common reagents used to couple carboxylic acids and amines.

| Reagent Class | Examples | Typical Additive | Key Feature |

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | Widely used, cost-effective |

| Uronium/Aminium | HBTU, HATU, TBTU | HOBt, HOAt | High efficiency, fast reactions |

| Phosphonium | PyBOP, PyAOP | --- | Effective for hindered couplings |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding (3-cyano-5-(trifluoromethoxy)phenyl)methanol. Care must be taken to choose a reducing agent that does not affect the cyano or trifluoromethoxy groups.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing carboxylic acids to primary alcohols. commonorganicchemistry.com However, a more chemoselective and milder option is the use of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃-THF). doubtnut.com Borane-THF is known to rapidly and quantitatively reduce carboxylic acids in the presence of many other functional groups, including nitriles. doubtnut.com For example, p-cyanobenzoic acid has been selectively converted to p-cyanobenzyl alcohol in high yield using this reagent. doubtnut.com This high selectivity is attributed to the rapid reaction of borane with the acidic proton of the carboxylic acid, which initiates the reduction process. libretexts.org

The reduction to an aldehyde is more challenging as it requires stopping the reduction halfway. This can sometimes be achieved by first converting the carboxylic acid to a derivative like an acyl chloride or ester and then using a hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Acyl Halide and Anhydride Formation

For subsequent reactions, such as esterification or Friedel-Crafts acylation, this compound is often converted into a more reactive acyl halide, most commonly an acyl chloride. This is readily achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. biosynth.com The existence of 3-cyano-5-(trifluoromethoxy)benzoyl chloride confirms that this transformation is standard for this substrate. libretexts.orggoogle.com

Symmetrical anhydrides can also be prepared from the carboxylic acid. This is typically achieved through a dehydration coupling reaction. Methods for forming anhydrides from benzoic acids include treatment with dehydrating agents like phosphorus pentoxide or using systems such as triphenylphosphine (B44618) combined with trichloroisocyanuric acid under mild conditions.

Transformations of the Cyano Group

The cyano group is a versatile functional unit that can undergo several important transformations.

Nitrile Hydrolysis to Carboxylic Acids and Amides

The cyano group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.

Under acidic conditions (e.g., heating with aqueous hydrochloric or sulfuric acid), the nitrile is typically fully hydrolyzed to a carboxylic acid. This transformation would convert this compound into 5-(trifluoromethoxy)isophthalic acid, a dicarboxylic acid derivative.

Partial hydrolysis to the primary amide, 3-carbamoyl-5-(trifluoromethoxy)benzoic acid, can often be achieved under carefully controlled conditions, for instance, using certain enzymatic methods or by careful hydrolysis where the amide intermediate can be isolated. Alkaline hydrolysis, using a base like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849); subsequent acidification is required to obtain the free carboxylic acid.

Reduction of the Cyano Group to Amines

The cyano group (-C≡N) of this compound can be reduced to a primary amine (aminomethyl group, -CH₂NH₂), a transformation of significant value in the synthesis of pharmaceutical intermediates. This reduction can be accomplished using various reagents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for nitrile reduction include catalytic hydrogenation and chemical reduction with metal hydrides. organic-chemistry.org

Catalytic Hydrogenation: This method typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction often requires elevated pressure and temperature. For a substrate like this compound, catalytic hydrogenation could potentially also reduce the aromatic ring under harsh conditions, so careful control of the reaction parameters is essential.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the primary amine. libretexts.orgresearchgate.net Due to the high reactivity of LiAlH₄, it will also reduce the carboxylic acid group to an alcohol. Therefore, treatment of this compound with LiAlH₄ would be expected to yield (3-(aminomethyl)-5-(trifluoromethoxy)phenyl)methanol.

Borane-based Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or ammonia borane (NH₃BH₃), can also be used for nitrile reduction. organic-chemistry.org These reagents can offer different selectivity profiles compared to LiAlH₄. For instance, selective reduction of the cyano group in the presence of a carboxylic acid might be achievable with specific borane reagents or by first protecting the carboxylic acid group.

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂ / Raney Ni | High pressure H₂, alcohol solvent, heat | Can also reduce aromatic rings under forcing conditions. |

| H₂ / Pd/C | High pressure H₂, various solvents | Effective, but selectivity can be an issue. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by H₂O workup | Highly reactive; will also reduce carboxylic acids, esters, and amides. libretexts.org |

| Sodium borohydride (B1222165) (NaBH₄) / CoCl₂ | Methanol or ethanol (B145695) solvent | A milder alternative to LiAlH₄, often showing good selectivity. |

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

The cyano group in this compound can participate in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazole rings, which are considered bioisosteres of carboxylic acids in medicinal chemistry.

The reaction typically involves heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govacs.org The addition of a Lewis acid like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl) can catalyze the reaction.

For this compound, the reaction would proceed as follows:

The electron-withdrawing trifluoromethoxy group on the benzene (B151609) ring is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the nucleophilic attack by the azide anion and promoting the cycloaddition process. acs.org

Pinner Reaction and Imidate Formation

The Pinner reaction provides a method to convert nitriles into imidates (also known as imino esters) and subsequently into esters or orthoesters. wikipedia.org The reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). organic-chemistry.org

When this compound is subjected to Pinner reaction conditions—for example, with ethanol (CH₃CH₂OH) and anhydrous HCl—the cyano group is converted into an ethyl imidate hydrochloride salt, known as a Pinner salt. beilstein-journals.org

This intermediate Pinner salt is susceptible to hydrolysis. Treatment with water will hydrolyze the imidate to form the corresponding ethyl ester at the position of the original cyano group, while the carboxylic acid group remains. This two-step sequence (Pinner reaction followed by hydrolysis) offers a pathway to transform the cyano group into an ester functionality under acidic conditions. wikipedia.org

Stability and Reactivity of the Trifluoromethoxy Group under Various Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability is a key reason for its increasing use in the design of pharmaceuticals and agrochemicals.

Metabolic Stability: In biological systems, the -OCF₃ group is significantly more stable than the -OCH₃ group. The methoxy (B1213986) group is susceptible to oxidative demethylation by cytochrome P450 enzymes. In contrast, the trifluoromethoxy group's greater steric hindrance and the strength of the C-F bonds make it much more difficult for enzymes to access and oxidize the O–C bond, thereby enhancing the metabolic half-life of molecules containing this moiety. mdpi.com

Electronic Properties: The trifluoromethoxy group is one of the most lipophilic substituents and is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This influences the reactivity of the aromatic ring to which it is attached.

Table 2: Comparison of Properties: Methoxy vs. Trifluoromethoxy Groups

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |

|---|---|---|

| Electronic Effect | Electron-donating (by resonance), ortho-, para-directing | Strongly electron-withdrawing (by induction), meta-directing |

| Metabolic Stability | Prone to oxidative demethylation | Highly stable, resistant to metabolism. mdpi.com |

| Chemical Stability | Can be cleaved by strong acids (e.g., HBr) | Very stable under acidic and basic conditions. researchgate.net |

| Lipophilicity (Hansch π) | -0.02 | +1.04 mdpi.com |

Electrophilic Aromatic Substitution on the this compound Ring System

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This is because all three substituents—carboxylic acid (-COOH), cyano (-CN), and trifluoromethoxy (-OCF₃)—are powerful electron-withdrawing groups.

All three groups act as meta-directors. Therefore, any electrophilic substitution, if it can be forced to occur, would be directed to the positions meta to all existing substituents. The available positions on the ring are C2, C4, and C6.

Position C4 and C6 are meta to the cyano group at C3 and the trifluoromethoxy group at C5.

Position C2 is meta to the carboxylic acid at C1 and the trifluoromethoxy group at C5.

Given the combined deactivating effect, reactions such as nitration or halogenation would require harsh conditions (e.g., strong acids, high temperatures). For example, nitration would likely require a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. soton.ac.uk The substitution would be expected to occur primarily at the C2, C4, or C6 positions, with the precise distribution potentially influenced by steric factors.

Nucleophilic Aromatic Substitution on the this compound Ring System

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for substituted aromatic rings, but it has two key requirements:

The ring must be substituted with strong electron-withdrawing groups.

The ring must contain a good leaving group, such as a halide (F, Cl, Br, I).

The ring of this compound fulfills the first criterion exceptionally well due to the presence of the -COOH, -CN, and -OCF₃ groups. These groups would strongly stabilize the negative charge in the Meisenheimer complex intermediate.

However, the parent molecule lacks a suitable leaving group. The hydrogen atoms on the ring cannot act as leaving groups in an SₙAr reaction. Consequently, this compound itself does not undergo nucleophilic aromatic substitution.

If, however, a derivative of this compound were synthesized that contained a halogen atom (e.g., 2-chloro-3-cyano-5-(trifluoromethoxy)benzoic acid), that derivative would be highly activated and would readily undergo SₙAr reactions with various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at the Benzoic Ring (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, similar to nucleophilic aromatic substitution, these reactions require an aromatic ring substituted with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).

Therefore, this compound cannot directly participate as a substrate in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions. To utilize this molecular scaffold in such transformations, it must first be functionalized with a leaving group.

For instance, a bromo-derivative, such as 2-bromo-3-cyano-5-(trifluoromethoxy)benzoic acid, would be an excellent substrate for these reactions.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Biaryl or alkyl-aryl compound |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂) + Base | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., H-C≡C-R) | Pd catalyst + Cu(I) cocatalyst + Base | Aryl alkyne. wikipedia.orgorganic-chemistry.org |

Derivatization Strategies and Analogue Synthesis Utilizing 3 Cyano 5 Trifluoromethoxy Benzoic Acid

Synthesis of Esters and Amides of 3-Cyano-5-(trifluoromethoxy)benzoic acid

The carboxylic acid functional group of this compound is readily converted into esters and amides through standard coupling methodologies. These reactions are fundamental in medicinal chemistry for creating analogues and prodrugs.

Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid. Common methods include:

Use of Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) are used to form an active ester intermediate in situ. This intermediate then reacts with a primary or secondary amine to yield the corresponding amide. The general scheme involves dissolving the benzoic acid, the amine, the coupling reagent, and a non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine) in an inert solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).

Conversion to Acyl Chloride: The benzoic acid can be converted to the more reactive 3-cyano-5-(trifluoromethoxy)benzoyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with amines, often in the presence of a base such as pyridine (B92270) or triethylamine, to afford the desired amide with high efficiency.

Ester Synthesis: Esterification can be accomplished through several routes:

Fischer Esterification: Direct reaction of the benzoic acid with an alcohol under acidic catalysis (e.g., sulfuric acid) and heat, with removal of water to drive the equilibrium.

Reaction with Alkyl Halides: Deprotonation of the carboxylic acid with a base (e.g., potassium carbonate) to form the carboxylate salt, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Coupling Reagent-Mediated Esterification: Similar to amide synthesis, coupling reagents can be used to activate the carboxylic acid for reaction with an alcohol, often in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

While these are standard procedures, specific examples detailing the synthesis of various esters and amides from this compound with associated yields and characterization data are not extensively detailed in publicly available scientific literature. However, patent literature frequently describes the synthesis of complex molecules where this moiety is incorporated, implying the use of these standard coupling techniques.

Table 1: General Methods for Ester and Amide Synthesis

| Derivative | Reagents | General Conditions |

|---|---|---|

| Amide | 1. Amine, Coupling Agent (HATU, EDC/HOBt) 2. SOCl₂ or (COCl)₂, then Amine | Inert solvent (DMF, DCM), Base (DIPEA), Room Temperature |

Introduction of this compound Moieties into Macrocyclic Architectures

The incorporation of the this compound scaffold into macrocyclic structures is a potential strategy for developing constrained analogues of biologically active molecules. The benzoic acid provides a rigid aromatic linker and its functional groups offer handles for cyclization. For instance, the carboxylic acid could be coupled with a distal amino group on a long chain to form a macrolactam, or an esterification could form a macrolactone.

Despite the potential utility of this building block in macrocycle synthesis, a review of available research and patent literature did not yield specific examples or detailed synthetic schemes for the preparation of macrocycles incorporating the this compound moiety.

Preparation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold

The functional groups of this compound are valuable precursors for the synthesis of various heterocyclic systems.

From the Cyano Group: The nitrile functionality is a versatile precursor for nitrogen-containing heterocycles. For example, it can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

From the Carboxylic Acid Group: The carboxylic acid can be used to construct heterocycles such as oxadiazoles. For instance, condensation with a hydrazine (B178648) followed by cyclization, or reaction with a hydrazide and a dehydrating agent, can lead to the formation of 1,3,4-oxadiazole (B1194373) rings.

Detailed, specific examples of these transformations starting from this compound are not readily found in the surveyed scientific literature. However, these synthetic routes are well-established for other substituted benzonitriles and benzoic acids.

Stereochemical Control in Reactions Involving this compound Derivatives

Achieving stereochemical control is crucial when synthesizing chiral molecules for pharmaceutical applications. Derivatives of this compound could be involved in stereoselective reactions in several ways:

Asymmetric transformations on a side chain attached to the benzoyl scaffold.

Resolution of a racemic mixture of a derivative, for example, by forming diastereomeric salts with a chiral amine or alcohol.

Use as a chiral auxiliary , although this application is less common for this type of structure.

A thorough search of scientific databases and patent libraries did not reveal any specific studies or examples focusing on stereochemical control in reactions involving derivatives of this compound.

Exploration of Diversity-Oriented Synthesis Approaches from this compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common starting material. This compound is a suitable scaffold for DOS due to its three distinct functional handles (carboxylic acid, cyano group, and the aromatic ring which can undergo further substitution).

A hypothetical DOS strategy could involve:

Amide/Ester Formation: Creating a library of amides and esters by reacting the carboxylic acid with a diverse set of amines and alcohols.

Cyano Group Modification: Transforming the cyano group across this library into other functionalities, such as tetrazoles or amidines.

Aromatic Ring Functionalization: If applicable, performing reactions such as nucleophilic aromatic substitution on the ring, although the existing substituents are deactivating.

While the structure of this compound lends itself well to the principles of diversity-oriented synthesis, there is no specific, published research dedicated to its use as a foundational scaffold in a DOS campaign. Its appearance in broad medicinal chemistry patents suggests its use in creating focused libraries of compounds for screening, but detailed DOS strategies are not described.

Spectroscopic Characterization and Structural Elucidation of 3 Cyano 5 Trifluoromethoxy Benzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-Cyano-5-(trifluoromethoxy)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the cyano, trifluoromethoxy, and carboxylic acid groups, these protons will be deshielded and resonate at relatively high chemical shifts (downfield). The proton on C2 (ortho to the carboxylic acid) and the proton on C6 (ortho to both the carboxylic acid and the trifluoromethoxy group) are expected to be the most deshielded. The proton on C4 (between the cyano and trifluoromethoxy groups) would also be in a highly electron-deficient environment. The carboxylic acid proton will appear as a broad singlet at a significantly downfield position, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the range of 165-175 ppm. The carbon of the cyano group typically appears around 115-125 ppm. The carbon atom of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents. For instance, the carbons directly bonded to the electron-withdrawing groups (C1, C3, and C5) will be deshielded.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal, typically in the range of -58 to -60 ppm relative to a standard like CFCl₃, is characteristic of the trifluoromethoxy group attached to an aromatic ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | s, d, t | Three distinct signals for the three aromatic protons. |

| ¹H (Carboxylic Acid) | >10 | br s | Broad singlet, exchangeable with D₂O. |

| ¹³C (C=O) | 165 - 175 | s | Carboxylic acid carbon. |

| ¹³C (Aromatic) | 110 - 140 | s, d | Six distinct signals for the aromatic carbons. |

| ¹³C (C≡N) | 115 - 125 | s | Cyano group carbon. |

| ¹³C (CF₃) | ~120 | q | Quartet due to ¹J(C,F) coupling. |

| ¹⁹F (OCF₃) | -58 to -60 | s | Singlet for the three equivalent fluorine atoms. |

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, helping to assign their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically over 2-3 bonds). HMBC would show correlations from the aromatic protons to the carbons of the carboxylic acid, cyano, and trifluoromethoxy groups, confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. NOESY could be used to confirm the spatial relationship between the substituents and the adjacent aromatic protons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid should appear around 1700 cm⁻¹. The C≡N stretching vibration of the cyano group is expected to be a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. The trifluoromethoxy group will exhibit strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also show a characteristic C≡N stretching band, which is often strong in Raman due to the polarizability of the triple bond. spectroscopyonline.comresearchgate.netresearchgate.net Aromatic ring vibrations are also typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong, Sharp |

| Cyano | C≡N stretch | 2220 - 2240 | Medium, Sharp |

| Trifluoromethoxy | C-F stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₉H₄F₃NO₂), the calculated exact mass is approximately 229.0194 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo various fragmentation processes. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: This can occur through the loss of a hydroxyl radical (•OH, M-17) or a carboxyl radical (•COOH, M-45).

Decarboxylation: Loss of carbon dioxide (CO₂, M-44) is also a common fragmentation pathway for benzoic acids.

Fragmentation of the trifluoromethoxy group: This could involve the loss of a trifluoromethyl radical (•CF₃, M-69).

Cleavage of the aromatic ring: At higher energies, the aromatic ring itself can fragment.

The relative abundance of the fragment ions would depend on their stability. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The π-electron system of the aromatic ring gives rise to characteristic absorptions in the UV region. The substituents on the ring (cyano, trifluoromethoxy, and carboxylic acid) act as auxochromes and can shift the wavelength of maximum absorption (λmax) and influence the intensity of the absorption bands.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. Due to the presence of multiple electron-withdrawing groups, a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene is anticipated. The fine vibrational structure often seen for benzene is likely to be absent due to the substitution.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Computational Chemistry and Theoretical Investigations of 3 Cyano 5 Trifluoromethoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-cyano-5-(trifluoromethoxy)benzoic acid, DFT calculations would typically be used to determine its fundamental characteristics.

Prediction of Spectroscopic Data using Computational Methods

Computational methods are also utilized to predict various spectroscopic data, which can then be compared with experimental results for validation. For instance, DFT calculations can be employed to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra of molecules like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, where calculated vibrational frequencies show good agreement with experimental data after scaling mdpi.comresearchgate.net.

Elucidation of Reaction Mechanisms and Transition States Involving this compound

DFT calculations are instrumental in studying reaction mechanisms by locating transition state structures and calculating activation energies. This approach has been applied to understand various reactions involving benzoic acid derivatives, such as cycloaddition reactions and decomposition pathways nih.govmdpi.comresearchgate.net. Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism.

Molecular Dynamics Simulations for Dynamic Behavior

While these computational techniques are standard for characterizing molecules, the specific application and detailed results for this compound are not available in the reviewed literature. Future computational studies would be necessary to provide the specific data requested for this particular compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict a range of properties, thereby facilitating molecular design and screening without the need for extensive experimental synthesis and testing. These models are built upon the principle that the structural and electronic characteristics of a molecule, such as its geometry, topology, and electron distribution, inherently determine its macroscopic properties.

A typical QSPR model is represented by a mathematical equation that links a specific property to a set of calculated molecular descriptors. The development of a robust QSPR model for this compound would involve several key steps: the selection of a dataset of related molecules with known experimental values for the property of interest, the calculation of a wide array of molecular descriptors for each molecule, the development of a mathematical relationship using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power.

Selection of Molecular Descriptors

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about its size, shape, and surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges would be particularly relevant due to the presence of highly electronegative atoms and polar functional groups.

Physicochemical Descriptors: These descriptors are related to well-known physicochemical properties like molar refractivity, parachor, and polarizability. For predicting properties like lipophilicity (logP), these descriptors are crucial.

The presence of the strong electron-withdrawing cyano (-CN) and trifluoromethoxy (-OCF3) groups significantly influences the electronic properties of the benzoic acid ring. Therefore, electronic descriptors, such as Hammett substituent constants (σ), would be of paramount importance in developing a QSPR model for properties like acidity (pKa). viu.canih.govviu.ca

Predicted Properties

QSPR models can be tailored to predict a wide array of physicochemical and biological properties. For this compound, some of the key properties that could be predicted include:

Acidity (pKa): The acidity of the carboxylic acid group is heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org The electron-withdrawing nature of the cyano and trifluoromethoxy groups is expected to increase the acidity of this compound compared to unsubstituted benzoic acid. libretexts.orglibretexts.org A QSPR model for pKa would likely incorporate electronic descriptors like Hammett constants and quantum-chemical parameters. researchgate.net

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical parameter in drug design, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to significantly increase lipophilicity. nih.gov

Solubility: Aqueous solubility is another vital property for pharmaceutical and industrial applications. QSPR models can predict solubility based on a combination of descriptors that account for molecular size, polarity, and hydrogen bonding capacity.

Binding Affinity: For biological applications, QSPR models can be extended to Quantitative Structure-Activity Relationship (QSAR) models to predict the binding affinity of this compound to specific protein targets. nih.govsemanticscholar.org This would involve descriptors that capture the shape, size, and electronic complementarity of the molecule to the protein's binding site.

Model Development and Validation

The development of a QSPR model for this compound would involve selecting a training set of diverse, yet structurally related, benzoic acid derivatives with experimentally determined values for the property of interest. Statistical techniques such as Multiple Linear Regression (MLR) would then be employed to establish a linear relationship between the property and the selected descriptors.

For instance, a hypothetical MLR-based QSPR model for predicting the pKa of substituted benzoic acids, including this compound, might take the following form:

pKa = c₀ + c₁σ + c₂LUMO + c₃MR

where:

pKa is the predicted acidity.

σ is the Hammett constant, representing the electronic effect of the substituents.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the Molar Refractivity, a descriptor related to the molecule's volume and polarizability.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis of the training set data.

The predictive performance of the developed QSPR model must be rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), assess the model's robustness, while external validation, using an independent test set of molecules not included in the model development, evaluates its predictive power for new compounds.

Below are illustrative data tables for a hypothetical QSPR study on a series of substituted benzoic acids, including this compound, for the prediction of pKa.

Table 1: Molecular Descriptors for a Series of Substituted Benzoic Acids

| Compound | Substituents | Hammett Constant (σ) | LUMO Energy (eV) | Molar Refractivity (MR) |

| 1 | H | 0.00 | -0.54 | 26.54 |

| 2 | 4-NO₂ | 0.78 | -1.89 | 32.18 |

| 3 | 3-Cl | 0.37 | -0.98 | 31.56 |

| 4 | 4-OCH₃ | -0.27 | -0.41 | 32.33 |

| 5 | 3-CN, 5-OCF₃ | 1.01 (estimated) | -2.15 | 40.21 |

Note: The values for this compound (Compound 5) are hypothetical and estimated based on the additive effects of the individual substituents for illustrative purposes.

Table 2: Experimental and Predicted pKa Values from a Hypothetical QSPR Model

| Compound | Experimental pKa | Predicted pKa | Residual |

| 1 | 4.20 | 4.18 | 0.02 |

| 2 | 3.44 | 3.48 | -0.04 |

| 3 | 3.83 | 3.80 | 0.03 |

| 4 | 4.47 | 4.51 | -0.04 |

| 5 | 3.15 (estimated) | 3.12 | 0.03 |

Note: The experimental pKa for this compound is an estimated value for the purpose of this hypothetical model, reflecting the expected increase in acidity due to the strong electron-withdrawing groups.

Advanced Applications in Organic Chemical Synthesis Beyond Derivatization

3-Cyano-5-(trifluoromethoxy)benzoic acid as a Platform for Fluoroaromatic Chemistry

There is a notable absence of specific research articles detailing the use of this compound as a platform for fluoroaromatic chemistry. The trifluoromethoxy group is recognized for its strong electron-withdrawing properties and its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in medicinal chemistry and materials science. However, studies specifically leveraging the this compound scaffold for the synthesis of complex fluoroaromatic compounds are not prominently featured in the scientific literature.

Catalysis and Ligand Design Incorporating the this compound Motif

An extensive review of scientific databases does not yield specific examples of this compound being utilized in catalysis or for the design of ligands. While benzoic acid derivatives are broadly used in the synthesis of ligands for metal-organic frameworks (MOFs) and other catalytic systems, there are no readily available studies that specifically incorporate the 3-cyano-5-(trifluoromethoxy)benzoyl motif for these purposes. The electronic properties imparted by the cyano and trifluoromethoxy substituents could theoretically be exploited to modulate the characteristics of a catalyst or ligand, but this potential appears to be underexplored in the available literature.

Integration into Polymer and Material Science as a Monomer or Modifier

Information regarding the integration of this compound into polymer and material science as a monomer or modifier is not present in the public domain. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. The structure of this compound suggests its potential as a monomer for specialty polymers or as a modifying agent to impart specific properties to existing materials. Nevertheless, there are no published research findings to substantiate its application in this field.

Role in Supramolecular Chemistry and Self-Assembly Processes

There is a lack of specific research on the role of this compound in supramolecular chemistry and self-assembly processes. The carboxylic acid group is a well-known functional group for directing self-assembly through hydrogen bonding, and the aromatic ring can participate in π-π stacking interactions. The cyano and trifluoromethoxy groups could further influence intermolecular interactions. However, a search of the scientific literature does not reveal any studies that have investigated or utilized these potential properties of this compound for the construction of supramolecular architectures.

Future Research Directions and Emerging Trends for 3 Cyano 5 Trifluoromethoxy Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on sustainability and efficiency. For 3-Cyano-5-(trifluoromethoxy)benzoic acid, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Green chemistry principles will likely guide the development of new synthetic pathways.

Key areas of exploration may include:

C-H Functionalization: Direct and selective cyanation and trifluoromethoxylation of readily available benzoic acid precursors would represent a significant advancement in atom economy.

Catalytic Methodologies: The development of novel catalysts, potentially based on earth-abundant metals, for the key bond-forming reactions will be a major focus. This includes catalytic methods for introducing the trifluoromethoxy group, which remains a synthetic challenge. nih.govmdpi.com

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from biomass-derived starting materials could offer a long-term sustainable route. rsc.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Functionalization | Reduced step-count, high atom economy | Development of selective catalysts for cyanation and trifluoromethoxylation |

| Novel Catalytic Systems | Lower catalyst loading, milder reaction conditions, use of non-precious metals | Earth-abundant metal catalysis, photoredox catalysis |

| Bio-based Synthesis | Utilization of renewable resources, reduced environmental impact | Conversion of lignin (B12514952) or other biomass to aromatic precursors |

Exploration of Unprecedented Chemical Reactivity

The electronic properties of this compound, characterized by a highly electron-deficient aromatic ring, suggest a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these properties to achieve novel chemical transformations.

Potential areas of investigation include:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing groups should facilitate SNAr reactions, allowing for the displacement of a suitable leaving group on the aromatic ring with a variety of nucleophiles. This could provide a versatile platform for late-stage functionalization.

Ortho-Functionalization: Despite the meta-substitution pattern, developing methodologies for selective functionalization at the ortho-positions would significantly expand the synthetic utility of this scaffold. The "ortho effect" of the substituents could lead to unique reactivity. almerja.comresearchgate.net

Reactivity of the Nitrile and Carboxylic Acid Groups: Exploring the differential reactivity of the cyano and carboxylic acid functionalities will be crucial for its use as a versatile building block. This includes selective reductions, additions, and cyclization reactions.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. figshare.comrsc.org The synthesis and subsequent transformations of this compound are well-suited for exploration using microreactor technology.

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially integrating multiple reaction steps into a single, streamlined process.

High-Throughput Reaction Optimization: Utilizing microreactors for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst, and residence time) to optimize the synthesis of derivatives. researchgate.net

| Flow Chemistry Application | Key Benefits |

| Continuous Synthesis | Increased productivity, improved process control, enhanced safety |

| High-Throughput Screening | Rapid optimization of reaction parameters, efficient discovery of new reactions |

| In-situ Reagent Generation | Safe handling of hazardous materials, reduced waste |

Computational Design of New this compound Derivatives with Targeted Chemical Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In silico design allows for the prediction of molecular properties and the rational design of new derivatives with desired characteristics, thereby reducing the need for extensive trial-and-error experimentation.

Emerging trends in this area include:

Predictive Modeling of Reactivity: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity of different positions on the aromatic ring and the functional groups. nih.govnih.gov This can guide the design of synthetic strategies for creating new derivatives. researchgate.net

Virtual Screening for Targeted Properties: Employing computational screening to identify derivatives of this compound with specific electronic, optical, or binding properties for applications in areas such as medicinal chemistry or materials science.

Interdisciplinary Research at the Interface of Organic Chemistry and Material Science utilizing this scaffold

The unique combination of functional groups in this compound makes it a promising building block for the creation of advanced functional materials. Interdisciplinary research at the intersection of organic chemistry and material science is expected to unlock the full potential of this scaffold.

Potential research directions include:

Q & A

Q. Key Considerations :

- Monitor reaction intermediates via TLC or HPLC to avoid over-cyanation or side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What are the solubility properties and handling precautions for this compound?

Q. Safety Protocols :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for weighing and reactions.

- Storage : Keep in a desiccator at 2–8°C, away from oxidizers and bases .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

Contradictions often arise from:

- Rotamers in NMR : Use variable-temperature NMR (VT-NMR) to distinguish dynamic rotational isomers.

- Impurity signals : Employ LC-MS (e.g., using a C18 column, 0.1% formic acid in H₂O/MeCN mobile phase) to correlate MS peaks with NMR signals .

- Crystallographic confirmation : Grow single crystals via slow evaporation (e.g., in ethanol/water 8:2) and perform X-ray diffraction to resolve ambiguous NOEs or coupling constants .

Case Study :

For a related trifluoromethoxy benzoic acid derivative, VT-NMR at −40°C simplified splitting patterns by freezing rotameric exchange, confirming the cyano group’s position .

Advanced: What role does the trifluoromethoxy group play in modulating biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Experimental Design :

- Compare IC₅₀ values of this compound against analogues (e.g., -OCH₃ or -CF₃) in enzyme inhibition assays.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Methodological Answer :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with water or alcohols. For a related compound, 3-(trifluoromethoxy)benzoic acid, DMF/water (7:3) yielded diffraction-quality crystals .

Temperature Gradient : Slow cooling from 50°C to 4°C over 48 hours reduces nucleation sites.

Additives : Add 1% acetic acid to protonate the carboxylic acid, improving crystal packing .

Q. Methodological Answer :

- HPLC : Use a C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN (gradient: 5–95% MeCN over 20 min), UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N, F content (deviation <0.4% expected).

- 19F NMR : Identify fluorinated impurities; a singlet at −58 ppm confirms the trifluoromethoxy group .

Validation : Cross-check results with LC-MS (ESI− mode) to detect trace hydroxylated or hydrolyzed byproducts .

Advanced: How does the cyano group influence electronic properties in material science applications?

Q. Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.